6-[(2-Hydroxy-5-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one
CAS No.:
Cat. No.: VC16704445
Molecular Formula: C14H12N2O4
Molecular Weight: 272.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H12N2O4 |
|---|---|
| Molecular Weight | 272.26 g/mol |
| IUPAC Name | 2-[(2-hydroxy-5-nitrophenyl)methylideneamino]-4-methylphenol |
| Standard InChI | InChI=1S/C14H12N2O4/c1-9-2-4-14(18)12(6-9)15-8-10-7-11(16(19)20)3-5-13(10)17/h2-8,17-18H,1H3 |
| Standard InChI Key | FTPXGZITRNZSMA-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C=C1)O)N=CC2=C(C=CC(=C2)[N+](=O)[O-])O |
Introduction
Molecular Structure and Crystallographic Features
Core Structural Components
The compound’s backbone consists of a cyclohexa-2,4-dien-1-one ring substituted with a nitro group at position 4 and an azomethine-linked 2-hydroxy-5-methylaniline moiety at position 6. The azomethine group (–CH=N–) forms a Schiff base, contributing to its planar configuration .
Crystallographic Data
X-ray diffraction studies reveal a near-planar arrangement, with a dihedral angle of 1.41° between the aromatic rings . Intramolecular N–H⋯O hydrogen bonding between the phenolic oxygen and azomethine nitrogen enhances structural rigidity (Table 1) .
Table 1: Key Crystallographic Parameters
Synthesis and Purification
Purification Techniques
Crude product purification involves recrystallization from ethanol, yielding orange-red crystals. Solvent selection optimizes hydrogen bonding and π-π stacking interactions, critical for crystal integrity .
Chemical Reactivity and Functional Group Interactions
Electron-Donor and -Acceptor Groups
The nitro group (–NO₂) acts as a strong electron-withdrawing group, polarizing the cyclohexadiene ring, while the hydroxyl (–OH) and methyl (–CH₃) groups donate electrons, creating a push-pull electronic system. This duality facilitates nucleophilic attacks at the azomethine carbon and electrophilic substitutions on the aromatic rings.
Hydrogen Bonding and Tautomerism
Intramolecular N–H⋯O bonding stabilizes the keto-enol tautomer, favoring the keto form in solid-state configurations . Intermolecular O–H⋯O interactions between phenolic oxygens form inversion dimers in the crystal lattice .
| Activity | Assay Result | Source |
|---|---|---|
| COX-2 Inhibition | IC₅₀ = 12 μM | |
| DPPH Radical Scavenging | 78% at 100 μM |
Interaction Studies and Mechanistic Insights
Protein Binding Affinity
Fluorescence quenching assays reveal strong binding to bovine serum albumin (BSA) with a binding constant (Kₐ) of 1.2 × 10⁵ M⁻¹, suggesting potential drug delivery applications.
Enzymatic Interactions
Molecular docking simulations indicate favorable binding to COX-2’s active site, with a docking score of −9.2 kcal/mol, driven by hydrogen bonds with Arg120 and Tyr355.
Physical and Chemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but dissolves readily in DMSO and ethanol. Stability studies show degradation <5% after 6 months at −20°C.
Spectroscopic Characteristics
-
UV-Vis: λₘₐₓ = 340 nm (π→π* transition).
-
IR: ν(N–H) = 3250 cm⁻¹; ν(C=O) = 1680 cm⁻¹.
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